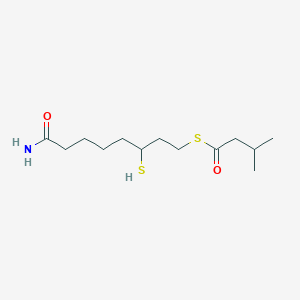
L-Oleandrosyl-oleandolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(alpha-L-oleandrosyl)oleandolide is a macrolide that is oleandolide having a 2,6-dideoxy-3-O-methyl-alpha-Larabino-hexopyranosyl (alpha-L-oleandrosyl) residue attached at position 3. It has a role as a metabolite. It is a macrolide, a glycoside and a monosaccharide derivative. It derives from an oleandolide.
Scientific Research Applications
Functional Analysis in Antibiotic Biosynthesis
L-Oleandrosyl-oleandolide plays a role in the biosynthesis of oleandomycin, a macrolide antibiotic. The gene oleY, coding for a methyltransferase, is involved in the biosynthesis of l-oleandrose, a component of oleandomycin. This enzyme was studied for its function in converting precursors into methylated derivatives, suggesting a role in the alternate biosynthesis route of l-oleandrose compared to that in Streptomyces avermitilis (Rodríguez et al., 2001).
Involvement in Macrolide Antibiotics
Research on the oleandomycin gene cluster in Streptomyces antibioticus revealed insights into the biosynthesis of l-oleandrose and d-desosamine, both attached to the oleandomycin aglycone. This study provided a deeper understanding of the biosynthetic pathway for these sugars, crucial in the production of oleandomycin (Aguirrezabalaga et al., 2000).
Glycosylation of Macrolide Antibiotics
The oleD gene, identified in the oleandomycin producer Streptomyces antibioticus, codes for a glycosyltransferase, contributing to the understanding of the role of glycosylation in macrolide antibiotics. This enzyme transfers glucose moieties to various macrolides, demonstrating the complexity and specificity of macrolide biosynthesis (Quirós et al., 2000).
Asymmetric Synthesis in Macrolides
A study detailed the asymmetric synthesis of oleandolide, the aglycon of oleandomycin, highlighting the chemical methods and steps involved in synthesizing this important component of a macrolide antibiotic (Hu et al., 2002).
properties
Molecular Formula |
C27H46O10 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,14-dihydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C27H46O10/c1-12-10-27(11-34-27)25(31)15(4)22(29)13(2)17(6)36-26(32)16(5)24(14(3)21(12)28)37-20-9-19(33-8)23(30)18(7)35-20/h12-24,28-30H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,27+/m0/s1 |
InChI Key |
WBLQSDZLJBWRPL-WQMXQYMNSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O[C@H]3C[C@@H]([C@H]([C@@H](O3)C)O)OC)C)C)C)O)C |
SMILES |
CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C |
Canonical SMILES |
CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
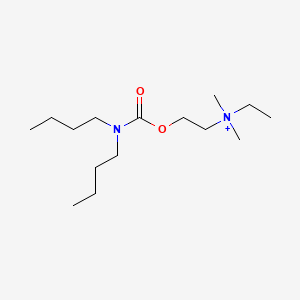

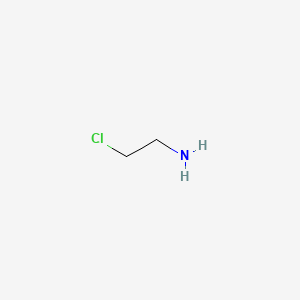
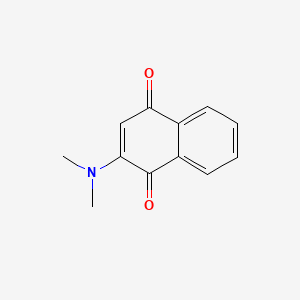
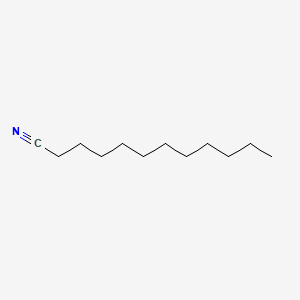
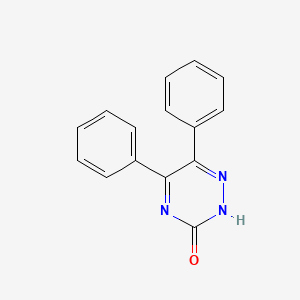
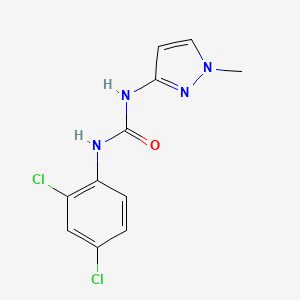
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)

![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
